N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-5-14-23-20-12-7-17(15-16(20)6-13-21(23)24)22-28(25,26)19-10-8-18(9-11-19)27-4-2/h7-12,15,22H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQMZOMOPLMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline core, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is its potential as an enzyme inhibitor. Research has indicated that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways.
Case Study: Acetylcholinesterase Inhibition
A study demonstrated that sulfonamide derivatives exhibit significant inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmission. The compound was tested alongside other derivatives and showed promising results in reducing enzyme activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Its structure allows it to interact with bacterial membranes and inhibit growth.
Case Study: Efficacy Against Resistant Strains
In vitro studies have shown that this compound demonstrates activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating its potential as a treatment option for resistant infections.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways.
Case Study: In Vivo Models
In animal models of inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines, which could be beneficial for conditions such as arthritis.
Summary of Biological Activities
The following table summarizes the biological activities observed with this compound:
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is primarily attributed to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The tetrahydroquinoline core may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide with structurally related tetrahydroquinolinone derivatives described in . Key differences in substituents, synthetic yields, and functional groups are highlighted:
Key Observations:
Substituent Diversity: The target compound’s 1-butyl group distinguishes it from compounds 24–27, which feature shorter alkyl chains with heteroatoms (e.g., dimethylamino, pyrrolidine). The 4-ethoxybenzenesulfonamide group at the 6-position is unique compared to the amino or thiophene-carboximidamide groups in analogs. Sulfonamides are known for strong hydrogen-bond donor/acceptor capacity, which may improve target selectivity .
Synthetic Accessibility :
- Yields for analogs range from 43.7% to 72.9%, with lower yields observed for compounds requiring multi-step functionalization (e.g., 27 ). The target compound’s synthesis may face challenges due to the steric bulk of the butyl group and sulfonamide coupling efficiency.
Biological Implications: Thiophene-carboximidamide derivatives (26, 27) may exhibit enhanced antimicrobial activity due to aromatic stacking interactions, whereas the sulfonamide group could favor enzyme inhibition (e.g., carbonic anhydrase) .
Lumping Strategy Considerations: Per , compounds with shared core structures but divergent substituents (e.g., butyl vs. The target compound’s unique substituents warrant separate evaluation in physicochemical or biological assays .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 1-position substituent critically modulates lipophilicity and bioavailability. Butyl chains may improve tissue penetration but could reduce aqueous solubility.
- Sulfonamide vs. Carboximidamide : Sulfonamides generally exhibit higher metabolic stability than carboximidamides, making the target compound a candidate for prolonged therapeutic effects.
Further studies should prioritize synthesizing the target compound and evaluating its antimicrobial susceptibility (per methods in ) and crystallographic characterization (using SHELX programs as in ) .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to a class of sulfonamides characterized by a tetrahydroquinoline core. The molecular formula is with a molecular weight of approximately 370.49 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the tetrahydroquinoline structure followed by sulfonamide formation.
Synthetic Route Overview
- Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The final step usually involves reacting the tetrahydroquinoline derivative with an ethoxy-substituted benzene sulfonyl chloride.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The unique structure allows it to modulate these targets effectively.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Compounds derived from tetrahydroquinoline frameworks have shown effectiveness against a range of bacterial strains. In vitro studies demonstrated that derivatives could inhibit bacterial growth at concentrations as low as 50 µg/mL .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-2-methylbenzene-1-sulfonamide | Bacterial | 50 µg/mL |
| 6-thiocyanate derivatives | Antifungal | 50 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives have been evaluated for their efficacy against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
Results indicated moderate to high inhibitory effects on cell proliferation, with some derivatives showing IC50 values in the low micromolar range .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Anticancer Screening :
- A research article assessed the anticancer potential of various tetrahydroquinoline derivatives, revealing that specific substitutions could enhance cytotoxicity against targeted cancer cell lines.
-
Mechanistic Insights :
- Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in cell survival.
Q & A
Q. Basic
- NMR : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. DEPT-135 and HSQC aid in assigning quaternary carbons and proton-carbon correlations .
- HRMS : Electrospray ionization (ESI+) to verify molecular ion ([M+H]⁺) with <2 ppm mass error.
- IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and quinolinone C=O (1650–1680 cm⁻¹).
How can computational models predict the compound’s pharmacokinetic (PK) properties?
Q. Advanced
- Software : SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers in GROMACS) to assess passive diffusion.
- Validation : Compare predictions with experimental Caco-2 cell permeability assays. Discrepancies >20% may indicate unaccounted transporter-mediated uptake.
What strategies address low yield in the sulfonamide coupling step?
Q. Basic
- Reagent Purity : Use freshly distilled triethylamine to neutralize HCl byproducts.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).
- Workup : Extract unreacted sulfonyl chloride with ethyl acetate (3×) and precipitate the product via acidification (1M HCl).
How can researchers analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Modify the butyl chain (e.g., iso-butyl, tert-butyl) and ethoxy group (e.g., methoxy, propoxy).
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR.
- QSAR Modeling : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with activity.
What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?
Q. Advanced
- Metabolic Stability : Incubate the compound with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; >95% binding may reduce in vivo availability.
- Dosing Regimen : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability.
How should researchers handle enantiomeric impurities in the synthesis?
Q. Advanced
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to assign absolute configuration.
- Stereochemical Control : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) during key steps like cyclization.
What are optimal storage conditions to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) under argon atmosphere.
- Stability Monitoring : Perform periodic ¹H NMR (DMSO-d₆) to detect decomposition (e.g., new peaks at δ 5.5–6.5 ppm indicating hydrolysis) .
How can researchers validate target engagement in cellular assays?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot.
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and crosslink to targets for pull-down/MS identification.
- Negative Controls : Use inactive analogs (e.g., methylated sulfonamide) to confirm specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
